molecular formula C12H13N3 B1270040 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile CAS No. 74885-64-6

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Cat. No. B1270040
CAS RN: 74885-64-6
M. Wt: 199.25 g/mol
InChI Key: BHBPLYYWOXKDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a common motif in many organic compounds, including pharmaceuticals and psychoactive substances .


Synthesis Analysis

While specific synthesis methods for “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” are not available, indole derivatives are often synthesized through methods such as Fischer indole synthesis, or by functionalization of existing indole structures .


Molecular Structure Analysis

The molecular structure of “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would likely consist of an indole backbone with additional functional groups attached at specific positions .


Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions, largely due to the reactivity of the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would depend on the specific functional groups present in the molecule. For example, the presence of the aminoethyl group might confer basic properties, while the carbonitrile group could add polarity .

Scientific Research Applications

Neurotransmitter Research

The compound is structurally similar to tryptamine, which is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . Therefore, it could be used in research related to these neurotransmitters.

Antioxidant Activity Studies

Tryptamine and other indole derivatives are known for their antioxidant properties . They are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The compound could be used in research studying the antioxidant efficacy of indolic compounds in biological systems .

Radical Scavenging Research

Radical scavenging by indolic compounds is strongly modulated by their functional residues . The compound could be used in research studying the radical scavenging properties of indolic compounds .

Conformational and Stereoelectronic Investigation

The conformational space of tryptamine was scanned using molecular dynamics complemented with functional density calculations . The compound could be used in similar research, studying the conformational and stereoelectronic properties of indolic compounds .

Nanocellulose Aerogel Fabrication

The compound could potentially be used in the fabrication of nanocellulose aerogels . In one study, an amine-modified nanocellulose aerogel was fabricated by freeze-drying or supercritical CO2 drying of spherical nanocellulose hydrogels . The amine group was introduced via C–O–Si bonds between nanocellulose and an amine compound .

CO2 Capture Research

The amine-modified nanocellulose aerogels could potentially be applied to capture CO2 via covalent bonding . The compound could be used in similar research, studying the potential of amine-modified materials for CO2 capture .

Mechanism of Action

Target of Action

The compound “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . Therefore, it is likely that this compound interacts with the same or similar targets as these neurotransmitters, which play a key role in the daily behavioral and physiological states of humans .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the physiological state of the organism. Given its structural similarity to serotonin and melatonin, it may bind to their receptor sites, influencing the transmission of signals in the nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by serotonin and melatonin, given their structural similarities . These pathways include the regulation of mood, cognition, reward, learning, memory, and numerous physiological processes .

Pharmacokinetics

Given its structural similarity to serotonin and melatonin, it may share similar adme properties . For instance, it may be metabolized by the same enzymes and transported by the same transporters .

Result of Action

The result of the compound’s action would likely involve changes in the physiological state of the organism, given its potential role as a neurotransmitter . This could include effects on mood, cognition, reward, learning, memory, and various physiological processes .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes could all influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards associated with “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would likely depend on its potential applications. Given the wide range of biological activities exhibited by indole derivatives, it could be a promising area for future study .

properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBPLYYWOXKDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362533
Record name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

CAS RN

74885-64-6
Record name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.